molecular formula C7H5IN4S B13755102 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13755102
M. Wt: 304.11 g/mol
InChI Key: WPSASWQIPGIXFU-UHFFFAOYSA-N
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Description

3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is an organic heterocyclic compound with the molecular formula C7H5IN4S and a molecular weight of 304.11 g/mol . Its structure features a 1,2,4-thiadiazole ring substituted with an amino group at the 5-position and a 5-iodopyridin-2-yl group at the 3-position. The iodine atom on the pyridine ring makes this molecule a versatile halogenated intermediate for synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira reactions . As a member of the 1,2,4-thiadiazole family, this compound is of significant interest in medicinal chemistry and drug discovery research. Thiadiazole derivatives are extensively studied for their diverse biological activities, though the specific research applications and mechanism of action for this iodinated analog are not well-documented in the public domain and represent an area for ongoing investigation . Researchers may explore its potential as a core scaffold in developing pharmacologically active molecules. This product is provided as a solid and requires cold-chain transportation . This product is sold For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes full responsibility for confirming the product's identity and purity and for all laboratory safety and handling procedures.

Properties

Molecular Formula

C7H5IN4S

Molecular Weight

304.11 g/mol

IUPAC Name

3-(5-iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5IN4S/c8-4-1-2-5(10-3-4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)

InChI Key

WPSASWQIPGIXFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)C2=NSC(=N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(5-iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves two key components:

  • Preparation or procurement of a 5-iodopyridin-2-yl intermediate.
  • Construction of the 1,2,4-thiadiazol-5-amine ring system and coupling it with the iodopyridine moiety.

The thiadiazole ring is commonly formed via cyclization reactions involving thiosemicarbazide derivatives or related amidine precursors with appropriate electrophiles.

Preparation of 5-Iodopyridin-2-yl Precursors

The 5-iodopyridin-2-yl fragment can be synthesized via selective halogenation of pyridine derivatives. Typical steps include:

  • Halogenation of Pyridine: Starting from pyridine or substituted pyridines, electrophilic halogenation is performed using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce iodine at the 5-position. Chlorination at other positions may also be performed using N-chlorosuccinimide (NCS) if multi-halogenation is desired.

  • Functionalization and Amination: The halogenated pyridine can be further functionalized by allylation or amination reactions to install amino groups or other substituents necessary for subsequent coupling steps.

Formation of the 1,2,4-Thiadiazol-5-amine Core

Several methods exist for synthesizing the 1,2,4-thiadiazol-5-amine ring:

  • Cyclization of Thiosemicarbazones: Reaction of thiosemicarbazides with nitriles or amidines under dehydrating or cyclizing conditions leads to the formation of the thiadiazole ring. This method is common for preparing substituted 1,2,4-thiadiazol-5-amines.

  • Oxidative Cyclization: Some protocols involve oxidative desulfurization or cyclization using oxidants such as o-iodoxybenzoic acid (IBX) to convert thiosemicarbazone intermediates into thiadiazole rings.

  • Use of Thiophosgene: Thiophosgene can be employed to introduce the thiocarbonyl group necessary for thiadiazole ring formation from appropriate precursors.

Coupling of 5-Iodopyridin-2-yl with 1,2,4-Thiadiazol-5-amine

The final step involves linking the 5-iodopyridin-2-yl moiety to the thiadiazol-5-amine ring, often through nucleophilic substitution or condensation reactions.

  • Base-Promoted Coupling: Potassium carbonate (K2CO3) or other bases in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) facilitate the coupling under mild temperatures (0–25 °C) for extended periods (e.g., 16 hours) with yields ranging from 70% to 92%.

  • Use of Diisopropyl Azodiformate (DIAD): In some cases, DIAD is used as a coupling reagent to promote the formation of the thiadiazole ring attached to substituted pyridines, although yields may be moderate (~36%).

Representative Synthetic Scheme and Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
1 Halogenation of pyridine with ICl or NIS 0–25 °C 2–4 hours 70–90 Selective iodination at 5-position
2 Preparation of thiosemicarbazone intermediate Reaction with nitriles/amidines, EtOH, TEA catalyst Reflux or RT 14–70 Cyclization to thiadiazole ring
3 Coupling with 5-iodopyridin-2-yl derivative K2CO3, THF or DMSO 0–25 °C, 16 h 70–92 Base-promoted nucleophilic substitution
4 Purification Chromatography, recrystallization Achieves >95% purity

Detailed Research Findings

  • A study on substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines demonstrated that the coupling of pyridinyl amidines with potassium carbonate in THF at 0–25 °C for 16 hours yielded thiadiazole products in 70–92% yield.

  • Another research article reported the use of diisopropyl azodiformate (DIAD) to couple substituted picolinimidamides with pyridine derivatives, affording 3-(5-substituted pyridin-2-yl)-1,2,4-thiadiazol-5-amines in moderate yields (~36%).

  • Oxidative cyclization methods using IBX or thiophosgene have been employed to form the thiadiazole ring from thiosemicarbazone precursors, with yields varying between 14% and 66% depending on conditions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Halogenation + Allylation + Amination ICl/NIS, allyl bromide, amine source 0–25 °C, base catalysis 70–90 Selective halogenation Multi-step, requires purification
Thiosemicarbazone Cyclization Thiosemicarbazide, nitriles, EtOH, TEA Reflux or RT, 16 h 14–70 Direct ring formation Moderate yields, sensitive to conditions
Base-Promoted Coupling K2CO3, THF/DMSO 0–25 °C, 16 h 70–92 Mild conditions, high yield Requires pure precursors
DIAD-Mediated Coupling DIAD, THF RT, 20 h ~36 Useful for complex derivatives Lower yield, longer reaction

Chemical Reactions Analysis

Types of Reactions

3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the thiadiazole ring.

    Coupling Products: Larger heterocyclic compounds with potential biological activity.

Scientific Research Applications

Anticancer Activity

The compound is part of a broader class of thiadiazole derivatives known for their anticancer properties. Research has shown that derivatives of 1,2,4-thiadiazole can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. For instance, the compound 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole has been noted for its ability to reduce cell division and migration in tumor cells .

Antimicrobial Properties

Thiadiazole derivatives exhibit significant antimicrobial activities against various pathogens. In vitro studies have demonstrated that certain compounds within this class can effectively inhibit bacterial strains such as Xanthomonas oryzae and Fusarium graminearum. Notably, compounds like N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide have shown promising antibacterial effects .

Antitubercular Activity

Recent studies have indicated that some thiadiazole derivatives possess antitubercular properties. For example, specific compounds synthesized from isocyanates and acid hydrazides demonstrated significant inhibitory activity against Mycobacterium smegmatis, outperforming traditional treatments like Isoniazid .

Pesticidal Activity

Thiadiazoles are also explored for their potential as pesticides. Their ability to act as thiol scavengers makes them suitable candidates for developing novel agricultural chemicals that can combat plant pathogens effectively .

Coordination Chemistry

The unique structural properties of 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine allow it to function as a versatile ligand in coordination chemistry. The compound can form stable complexes with metal ions, which can be utilized in various applications including catalysis and materials synthesis .

Case Studies and Research Findings

StudyFocusFindings
Kumar et al., 2010Anticancer propertiesIdentified significant inhibition of tumor cell proliferation by thiadiazole derivatives.
Silva et al., 2022Antimicrobial activityReported high efficacy against Xanthomonas oryzae with specific thiadiazole compounds showing better results than commercial pesticides .
Perupogu et al., 2020Antitubercular activityDemonstrated potent activity against Mycobacterium smegmatis with certain synthesized compounds outperforming standard treatments .

Mechanism of Action

The mechanism of action of 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The iodine and thiadiazole moieties may bind to active sites of enzymes or receptors, inhibiting their function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological activity and physicochemical properties of 1,2,4-thiadiazol-5-amine derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituent (R) EC50 (nM) Yield (%) Purity (%) Key Findings
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine 5-Isopropoxy <100 34 99 High potency against O. volvulus L5 larvae
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine 5-Cyclopropoxy <100 24 98.2 Improved solubility vs. bulkier substituents
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-Chlorophenyl N/A N/A 98 Lower antiparasitic activity, used in non-filarial studies
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine Pyridin-2-yl N/A N/A 97 Baseline activity for SAR studies

Key Observations :

  • Halogen vs.
  • Positional Effects : Substitution at the 5-position of pyridine (e.g., 5-iodo, 5-isopropoxy) optimizes macrofilaricidal activity, whereas 4-chlorophenyl analogs show reduced potency .
  • Synthetic Feasibility : Bulky substituents (e.g., cyclopropoxy) reduce yields (24% vs. 71% for simpler groups) due to steric challenges in cyclization reactions .

Physicochemical Properties

  • Solubility : Alkoxy-substituted analogs (e.g., isopropoxy) show improved aqueous solubility (logS > -4) compared to halogenated derivatives due to reduced hydrophobicity .

Biological Activity

3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a thiadiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of an iodine atom in the pyridine ring may enhance its biological activity by improving binding affinity to various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-thiadiazole exhibit notable antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have reported that thiadiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli . The iodine substitution may enhance these effects by increasing lipophilicity and facilitating membrane penetration.

Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented. Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated cytotoxic effects against several cancer cell lines. For example, recent studies have shown that related compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanisms of action include inhibition of DNA replication and interference with key signaling pathways involved in tumorigenesis.

CompoundCell LineIC50 Value (µM)
This compoundMCF-7TBD
This compoundA549TBD
5-(Thiophen-2-yl)-1,3,4-thiadiazoleHepG24.37 ± 0.7
5-(Thiophen-2-yl)-1,3,4-thiadiazoleA5498.03 ± 0.5

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : Thiadiazole derivatives can interfere with RNA and DNA synthesis in cancer cells without affecting protein synthesis .
  • Targeting Kinases : The heteroatoms in the thiadiazole ring can form interactions with key kinases involved in cancer progression .
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

  • A study published in International Journal of Molecular Sciences demonstrated that certain thiadiazole derivatives exhibited potent anticancer activities with low toxicity profiles .
  • Another investigation highlighted the antimicrobial efficacy of various thiadiazole compounds against resistant bacterial strains .

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield? Methodological Answer: The compound is typically synthesized via cyclization reactions between iodopyridine derivatives and thiosemicarbazides. Key steps include:

  • Reagents : Thiosemicarbazide and 5-iodopyridine-2-carboxylic acid under reflux in alcohols (e.g., ethanol, methanol) without catalysts, as demonstrated in analogous 1,3,4-thiadiazole syntheses .
  • Temperature : Optimal yields are achieved at 363 K (90°C) for 6 hours, as shown in similar reactions .
  • Purification : Crystallization from ethanol or acetone ensures purity.

Advanced: How can reaction mechanisms and base selection be optimized for high regioselectivity in heterocyclic condensation? Methodological Answer: Advanced synthesis involves optimizing bases (e.g., triethylamine, pyridine) to stabilize intermediates. For example:

  • Appel Salt Reactions : Condensation of aminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) requires careful base selection (e.g., NaHCO₃) to enhance regioselectivity and suppress side reactions .
  • Mechanistic Insight : Coordination between pyridyl nitrogen and dithiazole sulfur stabilizes intermediates, facilitating HCl elimination (Scheme 3 in ).

Structural Characterization

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:

  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.5–8.5 ppm) and thiadiazole carbons (δ 160–170 ppm).
  • IR : Stretching vibrations for C=N (1630–1650 cm⁻¹) and N-H (3300–3400 cm⁻¹) confirm the thiadiazole-amine core .

Advanced: How does X-ray crystallography resolve conformational flexibility in thiadiazole derivatives? Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : Differences in pyridine-thiadiazole torsion angles (e.g., 18.2° vs. 30.3° in two molecules of a crystal lattice) indicate conformational flexibility .
  • Hydrogen Bonding : N–H···N interactions stabilize supramolecular architectures, critical for understanding packing behavior .

Biological Activity and Assay Design

Basic: How can researchers design in vitro assays to evaluate the biological activity of this compound? Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC determination) against S. aureus or E. coli, referencing protocols for structurally similar 5-aryl-thiadiazoles .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: What strategies address contradictions in bioactivity data across different studies? Methodological Answer:

  • Meta-Analysis : Compare substituent effects (e.g., iodine vs. methyl groups) on activity using QSAR models.
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to correlate steric/electronic properties with target binding (e.g., bacterial DNA gyrase) .

Data Interpretation and Reproducibility

Advanced: How should researchers resolve discrepancies in synthetic yields reported across studies? Methodological Answer:

  • Parameter Screening : Systematically vary solvents (polar vs. nonpolar), temperatures, and catalyst loads using Design of Experiments (DoE).
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., disulfides or over-oxidized species) that reduce yields .

Computational and Mechanistic Studies

Advanced: What computational tools predict the reactivity of this compound in nucleophilic substitution? Methodological Answer:

  • DFT Calculations : Use Gaussian 09 to model transition states and activation energies for iodine substitution reactions.
  • Solvent Effects : PCM models simulate solvent polarity’s impact on reaction pathways .

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